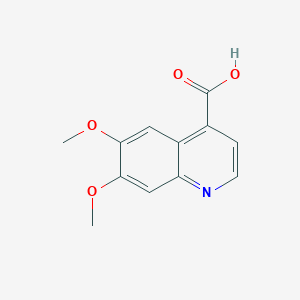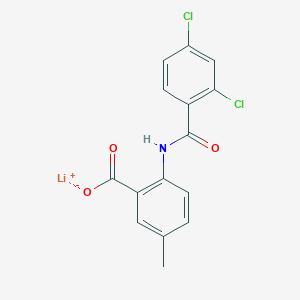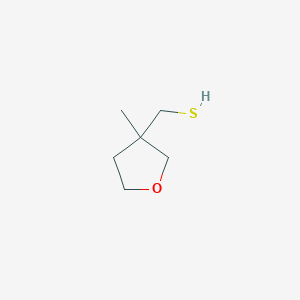![molecular formula C11H15Cl2N3O2 B15309111 methyl2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoatedihydrochloride](/img/structure/B15309111.png)
methyl2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoatedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate dihydrochloride is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings. This unique structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate dihydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor to form the pyrrolo[2,3-b]pyridine core. This can be achieved through a base-mediated cyclization reaction.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the pyrrolo[2,3-b]pyridine core.
Esterification: The final step involves the esterification of the amino group with methyl propanoate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
Methyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research due to its ability to inhibit specific signaling pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate dihydrochloride involves its interaction with specific molecular targets. One of the primary targets is the fibroblast growth factor receptor (FGFR), which plays a crucial role in cell proliferation and differentiation. By inhibiting FGFR, the compound can disrupt signaling pathways involved in tumor growth and progression .
Comparaison Avec Des Composés Similaires
Methyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate dihydrochloride can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: A parent compound with similar biological activities.
Pyrrolo[1,2-a]pyrazines: Another class of compounds with a different ring fusion pattern but similar biological properties.
3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-pyrrolo[2,3-b]pyridine: A derivative with modifications that enhance its biological activity.
The uniqueness of methyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate dihydrochloride lies in its specific substitution pattern and its potent inhibitory activity against FGFR, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C11H15Cl2N3O2 |
|---|---|
Poids moléculaire |
292.16 g/mol |
Nom IUPAC |
methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C11H13N3O2.2ClH/c1-16-11(15)9(12)5-7-6-14-10-8(7)3-2-4-13-10;;/h2-4,6,9H,5,12H2,1H3,(H,13,14);2*1H |
Clé InChI |
NYZQJAQQDVPGKJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CNC2=C1C=CC=N2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane,trifluoroaceticacid](/img/structure/B15309028.png)
![3-[(benzyloxy)methyl]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B15309035.png)




![3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-aminehydrochloride](/img/structure/B15309081.png)

![[2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B15309102.png)





